An In-depth Technical Guide to 4-Iodbutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Iodbutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-iodobutan-1-ol (CAS No: 3210-08-0), a versatile bifunctional building block crucial in organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, and provides in-depth, actionable experimental protocols for its synthesis via the Finkelstein reaction and the ring-opening of tetrahydrofuran. Furthermore, it explores the reactivity of its dual functional groups—a primary alcohol and a primary alkyl iodide—and presents its application in the synthesis of bioactive molecules. Spectroscopic data for characterization, safety information, and logical workflows for synthetic pathways are also included to serve as a practical resource for laboratory and development work.
Introduction
4-Iodbutan-1-ol is a valuable reagent in organic chemistry, prized for its dual reactivity which allows for sequential chemical modifications. The presence of a hydroxyl group and a primary iodo group on a four-carbon chain makes it an ideal starting material for the synthesis of a wide array of more complex molecules. The carbon-iodine bond is relatively weak, rendering the iodide an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can undergo transformations such as oxidation, esterification, and etherification. This orthogonal reactivity is of significant interest in the construction of pharmaceutical intermediates and other fine chemicals. This guide aims to consolidate the technical information available for 4-iodobutan-1-ol to support its effective use in research and development.
Molecular Structure and Identifiers
4-Iodbutan-1-ol is a simple, linear four-carbon alcohol substituted with an iodine atom at the terminal position.
-
Molecular Formula: C₄H₉IO
-
Molecular Weight: 200.02 g/mol
-
CAS Number: 3210-08-0[1]
-
IUPAC Name: 4-iodobutan-1-ol
-
SMILES: OCCCCI
-
InChI Key: VRICZARLROAIDW-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of 4-iodobutan-1-ol is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 72 °C | [2] |
| Melting Point | 103-104 °C | [2] |
| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.01 ± 0.10 | [2] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Synthesis of 4-Iodbutan-1-ol: Experimental Protocols
Two primary methods for the synthesis of 4-iodobutan-1-ol are the Finkelstein reaction, starting from a corresponding bromo- or chloro-butanol, and the ring-opening of tetrahydrofuran (THF).
Finkelstein Reaction from 4-Bromobutan-1-ol
This method involves a nucleophilic substitution of a bromide with an iodide. It is a widely used and efficient method for preparing alkyl iodides.
Experimental Protocol:
-
Materials:
-
4-Bromobutan-1-ol
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobutan-1-ol in anhydrous acetone.
-
Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated sodium bromide can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure to remove the acetone.
-
The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-iodobutan-1-ol.
-
Further purification can be achieved by vacuum distillation.
-
Ring-Opening of Tetrahydrofuran (THF)
This method utilizes a Lewis acid to activate the ether oxygen of THF, followed by a nucleophilic attack by an iodide ion.
Experimental Protocol:
-
Materials:
-
Tetrahydrofuran (THF), anhydrous
-
Aluminium(III) iodide (AlI₃) or a combination of a Lewis acid and an iodide source
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous acetonitrile.
-
Add aluminium(III) iodide to the solvent with stirring.
-
To this mixture, add anhydrous tetrahydrofuran dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture and maintain it at a specified temperature for several hours (e.g., 5 hours with heating).[2] The reaction progress should be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water.
-
The product is then extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 4-iodobutan-1-ol.
-
Chemical Reactivity and Applications in Drug Discovery
The bifunctional nature of 4-iodobutan-1-ol makes it a versatile intermediate in the synthesis of a wide range of compounds, including those with therapeutic potential.
-
Nucleophilic Substitution: The primary iodo group is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates) to introduce new functional groups.
-
Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (4-iodobutanoic acid), esterified, or converted into an ether.
-
Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the iodide to form tetrahydrofuran.
While there are no prominent examples of 4-iodobutan-1-ol being a direct component of a marketed drug, its utility as a synthetic intermediate is well-established in medicinal chemistry for the construction of more complex molecules.[3] For instance, it can be used to introduce a four-carbon chain with a terminal hydroxyl group into a larger molecule, which can be a key pharmacophoric feature or a handle for further functionalization. Its role is particularly significant in the synthesis of iodinated compounds that may be used as therapeutic agents or diagnostic tools.[1]
Spectroscopic Characterization
The structure and purity of 4-iodobutan-1-ol can be confirmed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Predicted chemical shifts (in CDCl₃): ~3.6 ppm (t, 2H, -CH₂OH), ~3.2 ppm (t, 2H, -CH₂I), ~1.9 ppm (m, 2H, -CH₂CH₂I), ~1.7 ppm (m, 2H, -CH₂CH₂OH), variable (br s, 1H, -OH). |
| ¹³C NMR | Predicted chemical shifts (in CDCl₃): ~62 ppm (-CH₂OH), ~34 ppm (-CH₂CH₂I), ~30 ppm (-CH₂CH₂OH), ~7 ppm (-CH₂I). |
| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands around 2850-2950 cm⁻¹, and a C-I stretching absorption in the fingerprint region (around 500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 200. Characteristic fragmentation patterns include the loss of water and the iodine atom. |
Safety and Handling
4-Iodbutan-1-ol is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Experimental and Logical Workflows (Graphviz)
The following diagrams illustrate the logical workflows for the synthesis of 4-iodobutan-1-ol.
Caption: Synthesis of 4-Iodbutan-1-ol via the Finkelstein Reaction.
Caption: Synthesis of 4-Iodbutan-1-ol via Ring-Opening of THF.
Conclusion
4-Iodbutan-1-ol is a highly useful and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides essential information on its properties, detailed protocols for its synthesis, and an overview of its reactivity and applications, serving as a practical resource for researchers and professionals in the field. Careful adherence to safety protocols is paramount when handling this compound.
